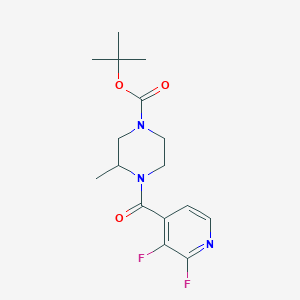
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of B-cell malignancies.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is phosphorylated and activated, leading to downstream signaling events that promote B-cell survival and proliferation. Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate binds to the ATP-binding site of BTK, preventing its activation and downstream signaling events.
Biochemical and Physiological Effects:
In preclinical studies, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been shown to induce apoptosis in malignant B-cells, decrease B-cell proliferation, and inhibit B-cell receptor signaling. Additionally, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the tumor microenvironment.
実験室実験の利点と制限
One advantage of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is its potency and selectivity for BTK, which allows for specific targeting of B-cell malignancies. However, one limitation is that its efficacy may be influenced by the genetic background of the tumor cells, as mutations in BTK or downstream signaling molecules may affect its sensitivity to Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate.
将来の方向性
For Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, combination therapies with other targeted agents or immunotherapies may enhance the efficacy of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate. Finally, the identification of biomarkers of response to Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate may enable personalized treatment approaches for patients with B-cell malignancies.
In conclusion, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is a promising small molecule inhibitor of BTK that has demonstrated potent and selective inhibition of B-cell receptor signaling and induction of apoptosis in preclinical models of B-cell malignancies. Its potential clinical application in the treatment of B-cell malignancies warrants further investigation.
合成法
The synthesis of Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate involves several steps, including the reaction of tert-butyl 4-aminopiperazine-1-carboxylate with 2,3-difluoropyridine-4-carbonyl chloride, followed by deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and proliferation, and induction of apoptosis in malignant B-cells.
特性
IUPAC Name |
tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-10-9-20(15(23)24-16(2,3)4)7-8-21(10)14(22)11-5-6-19-13(18)12(11)17/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGQRLBSEQAREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C(=NC=C2)F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

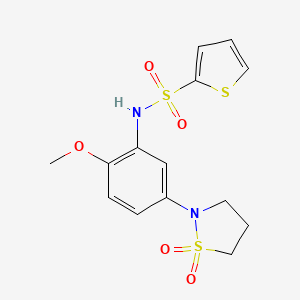
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)
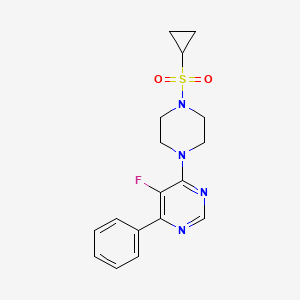
![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)

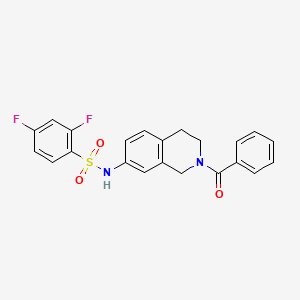

![4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine](/img/structure/B2532104.png)
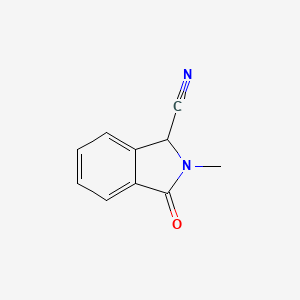
![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)
![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)